6-Methylpyridine-2-sulfonamide: A Comprehensive Technical Guide for Researchers
6-Methylpyridine-2-sulfonamide: A Comprehensive Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
6-Methylpyridine-2-sulfonamide is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of pyridine, a fundamental scaffold in numerous biologically active molecules, and incorporating the versatile sulfonamide functional group, this compound presents a unique combination of chemical properties. The sulfonamide moiety is a well-established pharmacophore, known for its presence in a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1][2] The strategic placement of a methyl group on the pyridine ring further modulates its electronic and steric characteristics, potentially influencing its biological activity and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-methylpyridine-2-sulfonamide, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of available data, theoretical predictions, and expert analysis, designed to facilitate a deeper understanding of this compound's potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These properties govern its solubility, stability, and interaction with biological systems.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 6-methylpyridine-2-sulfonamide | N/A |
| Synonyms | 2-Pyridinesulfonamide, 6-methyl- | [3] |
| CAS Number | 65938-76-3 | [3][4] |
| Molecular Formula | C₆H₈N₂O₂S | [3][4] |
| Molecular Weight | 172.21 g/mol | [4] |
| Appearance | Predicted: White to off-white solid | N/A |
Molecular Structure
The foundational step in understanding the properties of 6-Methylpyridine-2-sulfonamide is the visualization of its molecular architecture.
Caption: Chemical structure of 6-Methylpyridine-2-sulfonamide.
Predicted Physicochemical Data
| Property | Predicted Value | Notes and Rationale |
| Melting Point | 110-130 °C | Based on related sulfonamides and pyridine derivatives. For example, 2-amino-6-methylpyridine has a melting point of 40-44 °C.[5] The larger sulfonamide group would be expected to increase the melting point. |
| Boiling Point | > 300 °C | High boiling point is expected due to the polar sulfonamide group and potential for hydrogen bonding. The related 6-methylpyridine-3-sulfonamide has a reported boiling point of 341.9 °C, although this may be a predicted value.[6] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water. | The pyridine nitrogen and sulfonamide group can participate in hydrogen bonding, suggesting some water solubility. A related carboxamide is soluble in water and alcohols.[7] However, the overall molecule has significant nonpolar character. |
| pKa (Sulfonamide N-H) | 9-11 | The pKa of the sulfonamide proton is influenced by the electron-withdrawing nature of the sulfonyl group and the pyridine ring. This range is typical for many aryl sulfonamides. |
| pKa (Pyridinium ion) | 2-3 | The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing sulfonamide group at the 2-position. For comparison, the pKa of 2-methylpyridine is 5.96.[8] The predicted pKa of the highly acidic 6-methylpyridine-2-sulfonic acid is -2.85.[9] |
Synthesis and Reactivity
The synthesis of 6-methylpyridine-2-sulfonamide can be approached through established methods for sulfonamide formation. A common and reliable strategy involves the reaction of a sulfonyl chloride with an amine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 6-Methylpyridine-2-sulfonamide.
Experimental Protocol: Synthesis of 6-Methylpyridine-2-sulfonamide
This protocol is a representative procedure based on established chemical transformations for the synthesis of sulfonamides from sulfonyl chlorides.[10]
Step 1: Synthesis of 6-Methylpyridine-2-sulfonyl Chloride
-
To a stirred suspension of 6-methylpyridine-2-sulfonic acid (1 equivalent) in a suitable inert solvent such as dichloromethane, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-methylpyridine-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 6-Methylpyridine-2-sulfonamide
-
Dissolve the crude 6-methylpyridine-2-sulfonyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran or acetone.
-
Cool the solution to 0 °C and add an excess of aqueous ammonia (e.g., 28% solution) dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude 6-methylpyridine-2-sulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Chemical Reactivity
The reactivity of 6-methylpyridine-2-sulfonamide is dictated by the interplay of the pyridine ring and the sulfonamide group.
-
Nucleophilicity of the Sulfonamide Nitrogen: The sulfonamide nitrogen is weakly acidic and can be deprotonated by a strong base to form a nucleophilic anion. This anion can then react with various electrophiles, allowing for N-alkylation or N-acylation.[11][12]
-
Electrophilicity of the Pyridine Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, although this is less favorable than in pyridinium salts. The positions on the ring are susceptible to attack by strong nucleophiles.
-
Reactions of the Methyl Group: The methyl group can potentially undergo oxidation or condensation reactions under specific conditions.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. While experimental spectra for 6-methylpyridine-2-sulfonamide are not widely published, a detailed prediction of its spectral features can be made based on the analysis of related compounds and established spectroscopic principles.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methyl protons, the sulfonamide protons, and the aromatic protons on the pyridine ring.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| CH₃ | 2.4 - 2.6 | Singlet (s) | N/A | The methyl group is attached to the pyridine ring. Similar methyl groups in 2-amino-6-methylpyridine appear around 2.3-2.4 ppm.[13] |
| NH₂ | 7.5 - 8.5 | Broad Singlet (br s) | N/A | The chemical shift of sulfonamide protons can vary depending on the solvent and concentration. This signal will exchange with D₂O. The proton of a sulfonamide –SO₂NH– group can manifest as a singlet peak between 8.78 and 10.15 ppm.[14] |
| Pyridine H-3 | 7.8 - 8.0 | Doublet (d) | ~8.0 | Coupled to H-4. |
| Pyridine H-4 | 7.6 - 7.8 | Triplet (t) or Doublet of Doublets (dd) | ~8.0, ~7.5 | Coupled to H-3 and H-5. |
| Pyridine H-5 | 7.3 - 7.5 | Doublet (d) | ~7.5 | Coupled to H-4. |
Note: Chemical shifts are referenced to TMS and can be influenced by the solvent used.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ | 20 - 25 | Typical range for a methyl group attached to an aromatic ring. |
| Pyridine C-5 | 120 - 125 | Aromatic carbon adjacent to the methyl-substituted carbon. |
| Pyridine C-3 | 125 - 130 | Aromatic carbon. |
| Pyridine C-4 | 135 - 140 | Aromatic carbon. |
| Pyridine C-6 | 155 - 160 | Carbon bearing the methyl group. |
| Pyridine C-2 | 160 - 165 | Carbon attached to the electron-withdrawing sulfonamide group, expected to be the most downfield of the ring carbons. |
Note: Chemical shifts are referenced to TMS and can be influenced by the solvent used. For comparison, the aromatic carbons in 2-methylpyridine appear between 121 and 158 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in 6-methylpyridine-2-sulfonamide.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration |
| N-H (Sulfonamide) | 3350 - 3250 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=N, C=C (Pyridine) | 1600 - 1450 | Ring Stretching |
| S=O (Sulfonamide) | 1350 - 1300 and 1170 - 1150 | Asymmetric and Symmetric Stretching |
Note: The S=O stretching vibrations are typically strong and sharp, making them excellent diagnostic peaks for the presence of a sulfonamide group.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 172.
-
Major Fragmentation Pathways:
-
Loss of SO₂ (m/z = 108): A common fragmentation pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide.[15]
-
Cleavage of the C-S bond (m/z = 92): This would result in the formation of the 6-methylpyridin-2-yl radical cation.
-
Cleavage of the S-N bond (m/z = 78): This would lead to the formation of the 6-methylpyridine radical cation.
-
Potential Applications in Drug Development
The structural features of 6-methylpyridine-2-sulfonamide suggest its potential as a scaffold for the development of novel therapeutic agents.
Carbonic Anhydrase Inhibition
The sulfonamide group is a classic zinc-binding group found in numerous carbonic anhydrase (CA) inhibitors.[2] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[16][17] The pyridine ring system in 6-methylpyridine-2-sulfonamide can be further functionalized to enhance binding affinity and selectivity for different CA isoforms.
Caption: Proposed inhibition of carbonic anhydrase by a sulfonamide.
Antibacterial Activity
Sulfonamides were among the first effective antimicrobial agents and continue to be a source of inspiration for the development of new antibacterial drugs. They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The pyridine scaffold of 6-methylpyridine-2-sulfonamide could be modified to enhance its antibacterial spectrum and potency.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 6-methylpyridine-2-sulfonamide is not widely available, general precautions for handling pyridine derivatives and sulfonamides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
6-Methylpyridine-2-sulfonamide is a compound with significant potential for further investigation, particularly in the realm of medicinal chemistry. Its combination of a pyridine core and a sulfonamide functional group provides a versatile platform for the design of novel bioactive molecules. This technical guide has synthesized the available information and provided expert predictions to offer a comprehensive understanding of its physical and chemical properties. It is our hope that this document will serve as a valuable starting point for researchers and scientists interested in exploring the applications of this intriguing molecule.
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